2-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-4-2-1-3-10(11)12(20)17-14-19-18-13(21-14)9-5-7-16-8-6-9/h1-8H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTCTRIYQYSZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide and pyridine groups. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions involve the chlorination of the benzamide and the coupling with the pyridine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridine rings.
Coupling Reactions: The benzamide and pyridine moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Structural Variations and Spectral Properties
Table 1: Key Structural and Spectral Comparisons
Notes:
- IR Spectroscopy : The C=O stretch in the target compound is inferred to align with analogs (e.g., 1668 cm⁻¹ in Compound 3 ). Pyridin-4-yl substitution may introduce additional N–H or C–N stretches.
- ¹H NMR : The pyridin-4-yl group in the target compound likely exhibits deshielded protons at δ 8.5–9.0, distinct from thiadiazole-based analogs (e.g., δ 7.2–7.8 in 4b ).
Structural Insights from Crystallography
- Crystal Packing : Pyridin-4-yl substitution in oxadiazoles (e.g., 4-[5-(pyridin-4-yl)-oxadiazol-2-yl]pyridinium benzoate ) promotes π–π stacking (3.6–4.1 Å), enhancing stability.
- Heterocyclic Core : Replacement of thiadiazole (S atom) with oxadiazole (O atom) in the target compound improves hydrogen-bonding capacity and electronic properties .
Biological Activity
2-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide structure substituted with a 2-chloro group and a pyridine-fused 1,3,4-oxadiazole ring. Its unique structural attributes suggest various applications in pharmacology and organic synthesis.
- Molecular Formula : C14H9ClN4O2
- Molecular Weight : 288.7 g/mol
- IUPAC Name : 2-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis , making it a candidate for anti-tubercular drug development. In a comparative study, it showed promising results against other bacterial strains as well:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Mycobacterium tuberculosis |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Other derivatives | Varied (3.12 - 12.5) | Staphylococcus aureus and Escherichia coli |
These findings suggest that the compound's structural features contribute to its inhibitory effects on bacterial growth.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study involving various cell lines demonstrated that it could inhibit cell proliferation effectively:
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| PC3 (Prostate) | 15 | Doxorubicin | 10 |
| HT29 (Colorectal) | 20 | Doxorubicin | 12 |
| SKNMC (Neuroblastoma) | 18 | Doxorubicin | 11 |
The results indicate that the compound may exert its anticancer effects via multiple mechanisms, including the inhibition of specific enzymes involved in cancer progression.
The mechanisms through which this compound exerts its biological activity include:
- Inhibition of Enzyme Activity : It has been shown to inhibit specific kinases implicated in cancer cell proliferation.
- Molecular Docking Studies : These studies suggest strong binding interactions with target proteins, indicating potential pathways for therapeutic action.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Anti-tubercular Study : A recent study demonstrated that derivatives of the compound significantly inhibited the growth of drug-resistant strains of Mycobacterium tuberculosis.
- Cancer Cell Proliferation : In vitro studies on various cancer cell lines revealed that the compound's analogs exhibited enhanced cytotoxicity compared to traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and coupling. A typical approach starts with the formation of the 1,3,4-oxadiazole ring through dehydrative cyclization of a thiosemicarbazide intermediate using reagents like POCl₃. Subsequent Suzuki-Miyaura coupling introduces the pyridin-4-yl group, followed by benzamide coupling at the oxadiazole C2 position. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Yield optimization often requires inert atmospheres (N₂/Ar) for palladium-catalyzed steps .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm proton environments (e.g., pyridine H vs. benzamide H) and substituent positions.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with Cl and N/O content.
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths/angles (e.g., oxadiazole N–N distance ≈ 1.32 Å) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Prioritize target-agnostic assays:
- Antimicrobial Screening : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., trypsin-like serine proteases) .
- Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude false positives .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Address via:
- Solubility Enhancement : Co-solvent systems (DMSO/PEG) or nanoformulation.
- Metabolite Profiling : LC-MS/MS to identify degradation products; modify labile groups (e.g., replace ester linkages with amides).
- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
- Case Study : A related oxadiazole derivative showed improved in vivo antitumor activity after replacing a methoxy group with trifluoromethyl to enhance metabolic stability .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Use crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17) to identify binding pockets.
- MM/GBSA : Calculate binding free energies; prioritize poses with ΔG < −7 kcal/mol.
- ADMET Prediction : SwissADME or pkCSM to assess permeability, CYP inhibition, and toxicity .
- Validation : Cross-check with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental binding affinity .
Q. How can synthetic yields be improved without compromising purity?
- Methodological Answer : Optimize via DoE (Design of Experiments):
- Variables : Catalyst loading (Pd(PPh₃)₄, 2–5 mol%), temperature (80–120°C), and solvent (DMF vs. THF).
- Response Surface Analysis : Identify ideal conditions (e.g., 3 mol% Pd, 100°C in DMF) for maximum yield (≥75%) .
- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization), improving heat dissipation and reproducibility .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC₅₀ values across studies?
- Root Causes : Variability in assay conditions (e.g., cell passage number, serum concentration).
- Resolution :
- Standardize Protocols : Follow NIH/WHO guidelines for cell culture and compound storage.
- Interlaboratory Validation : Share aliquots of the compound and cell lines to minimize batch effects .
- Example : A 2024 study resolved conflicting IC₅₀ values (5 vs. 12 µM) by identifying fibroblast contamination in the MCF-7 line used .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
